2-((Methoxycarbonylamino)-(2-nitro-5-(n-propylthio)phenylimino)methylamino)ethansulfonic acid
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Overview
Description
Mca tris salt, also known as tris(hydroxymethyl)aminomethane, is an organic compound with the formula (HOCH2)3CNH2. It is widely used in biochemistry and molecular biology as a buffering agent. This compound is particularly valued for its ability to maintain a stable pH in solutions, making it essential in various biological and chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mca tris salt typically involves the reaction of formaldehyde with ammonia and a suitable reducing agent. The process can be summarized as follows:
Formaldehyde Reaction: Formaldehyde reacts with ammonia to form hexamethylenetetramine.
Reduction: Hexamethylenetetramine is then reduced to tris(hydroxymethyl)aminomethane using a reducing agent such as sodium borohydride.
Industrial Production Methods
In industrial settings, the production of Mca tris salt involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes:
Mixing: Formaldehyde and ammonia are mixed in a reactor.
Heating: The mixture is heated to facilitate the reaction.
Reduction: A reducing agent is added to convert the intermediate product to tris(hydroxymethyl)aminomethane.
Purification: The final product is purified through crystallization or other suitable methods
Chemical Reactions Analysis
Types of Reactions
Mca tris salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces simpler amines.
Substitution: Produces various substituted amines depending on the reagents used
Scientific Research Applications
Mca tris salt has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent in various chemical reactions to maintain stable pH conditions.
Biology: Essential in cell culture media and electrophoresis buffers.
Medicine: Used in formulations for treating metabolic acidosis and as a component in certain drug formulations.
Industry: Employed in the production of pharmaceuticals, cosmetics, and food products due to its buffering properties .
Mechanism of Action
Mca tris salt exerts its effects primarily through its buffering capacity. It maintains pH stability by neutralizing acids and bases in solution. The molecular targets include hydrogen ions (H+) and hydroxide ions (OH-), which it neutralizes to maintain a stable pH environment. This buffering action is crucial in biological systems where pH fluctuations can affect enzyme activity and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Bis-tris propane: Another buffering agent with similar properties but different pKa values.
HEPES: A zwitterionic buffering agent used in biological and biochemical research.
MOPS: A buffering agent with a different pH range compared to Mca tris salt.
Uniqueness
Mca tris salt is unique due to its optimal pKa value, which is close to the physiological pH, making it highly effective in biological applications. Its versatility and stability under various conditions also set it apart from other buffering agents .
Properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2-nitro-5-propylsulfanylphenyl)iminomethylamino] 2-(methoxycarbonylamino)ethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O7S2.C4H11NO3/c1-3-7-26-11-4-5-13(18(20)21)12(9-11)16-10-17-25-27(22,23)8-6-15-14(19)24-2;5-4(1-6,2-7)3-8/h4-5,9-10H,3,6-8H2,1-2H3,(H,15,19)(H,16,17);6-8H,1-3,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPLEHFJBFUXGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC(=C(C=C1)[N+](=O)[O-])N=CNOS(=O)(=O)CCNC(=O)OC.C(C(CO)(CO)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N5O10S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60905204 |
Source
|
Record name | Methyl hydrogen [2-({[({[2-nitro-5-(propylsulfanyl)phenyl]imino}methyl)amino]oxy}sulfonyl)ethyl]carbonimidate--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60905204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100098-41-7 |
Source
|
Record name | 2-((Methoxycarbonylamino)-(2-nitro-5-(n-propylthio)phenylimino)methylamino)ethansulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100098417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl hydrogen [2-({[({[2-nitro-5-(propylsulfanyl)phenyl]imino}methyl)amino]oxy}sulfonyl)ethyl]carbonimidate--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60905204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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